PIM inhibitor 1 (phosphate)

PIM1 selectivity PIM2 sparing isoform profiling

PIM inhibitor 1 (phosphate), also designated INCB053914 phosphate or Uzansertib phosphate (CAS 2088852-47-3), is an orally bioavailable, ATP‑competitive small‑molecule pan‑inhibitor of the proviral integration site for Moloney murine leukemia virus (PIM) kinase family. The compound potently suppresses all three PIM isoforms—PIM1, PIM2, and PIM3—which are constitutively active serine/threonine kinases implicated in cell survival, proliferation, and metabolism downstream of JAK/STAT and PI3K/AKT signaling.

Molecular Formula C26H29F3N5O7P
Molecular Weight 611.5 g/mol
Cat. No. B13638771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIM inhibitor 1 (phosphate)
Molecular FormulaC26H29F3N5O7P
Molecular Weight611.5 g/mol
Structural Identifiers
SMILESCC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O
InChIInChI=1S/C26H26F3N5O3.H3O4P/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28;1-5(2,3)4/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37);(H3,1,2,3,4)
InChIKeyCYYVLFVRZDZABX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PIM Inhibitor 1 (Phosphate) – Chemical Identity and Pan-PIM Inhibitor Class Profile for Oncology Research Procurement


PIM inhibitor 1 (phosphate), also designated INCB053914 phosphate or Uzansertib phosphate (CAS 2088852-47-3), is an orally bioavailable, ATP‑competitive small‑molecule pan‑inhibitor of the proviral integration site for Moloney murine leukemia virus (PIM) kinase family [1]. The compound potently suppresses all three PIM isoforms—PIM1, PIM2, and PIM3—which are constitutively active serine/threonine kinases implicated in cell survival, proliferation, and metabolism downstream of JAK/STAT and PI3K/AKT signaling [2]. PIM inhibitor 1 (phosphate) has progressed into Phase 1/2 clinical evaluation for advanced hematologic malignancies, and its phosphate salt form is supplied as a research‑grade solid with ≥98% purity for in vitro and in vivo studies .

Why Pan‑PIM Inhibitors Cannot Be Interchanged: Evidence‑Driven Selection of PIM Inhibitor 1 (Phosphate) Over Structural Analogs


Although multiple pan‑PIM kinase inhibitors target the same enzyme family, their isoform‑selectivity fingerprints, off‑target kinase liabilities, and cellular potency windows differ substantially. Simple substitution based on nominal “PIM inhibitory activity” is unreliable because the quantitative balance of PIM1, PIM2, and PIM3 inhibition shapes both efficacy in specific hematologic lineages and the spectrum of non‑PIM kinases engaged [1]. For example, a compound with a PIM2/PIM1 IC50 ratio of 125 will produce a pharmacodynamic pattern distinct from one with a ratio of 12.5, potentially altering biomarker responses and therapeutic windows . Furthermore, the depth of kinome‑wide selectivity verified for PIM inhibitor 1 (phosphate)—exceeding 475‑fold over >50 kinases—contrasts with the multi‑kinase activity profiles documented for other early‑generation PIM inhibitors, making it a critical differentiator when experimental designs require attribution of biological effects specifically to PIM kinase engagement .

Quantitative Differentiation of PIM Inhibitor 1 (Phosphate) from Closest Pan‑PIM Analogs – A Comparator‑Based Evidence Summary


Isoform‑Biased Potency: PIM1/PIM3 Preference with a 125‑Fold Selectivity Window Over PIM2

In head‑to‑head biochemical IC50 comparisons, PIM inhibitor 1 (phosphate) exhibits a pronounced PIM1/PIM3 bias (IC50 0.24 nM and 0.12 nM, respectively) relative to PIM2 (IC50 30 nM), yielding a PIM2/PIM1 ratio of 125 . This ratio is substantially larger than those of the pan‑PIM comparators AZD1208 (PIM2/PIM1 ratio ≈ 12.5; IC50: PIM1 0.4 nM, PIM2 5 nM, PIM3 1.9 nM) [1] and CX‑6258 (ratio ≈ 5; IC50: 5, 25, 16 nM) . The selectivity gradient (PIM1 ≈ PIM3 << PIM2) is unique among clinically evaluated pan‑PIM inhibitors and may be exploited when experimental designs require preferential PIM1/3 pathway interrogation with relative PIM2 sparing.

PIM1 selectivity PIM2 sparing isoform profiling

Kinome‑Wide Selectivity: >475‑Fold Discrimination Over 50+ Kinases with a Single Micromolar Off‑Target

PIM inhibitor 1 (phosphate) demonstrates an exceptional kinome‑wide selectivity window: in a panel of >50 kinases, the compound exhibits >475‑fold selectivity for PIM kinases, with the sole exception being RSK2 (IC50 = 7.1 µM) . By contrast, AZD1208, screened against 442 kinases, identified 13 primary hits (>50% inhibition at 1 µM) and confirmed binding to six non‑PIM kinases, with a selectivity window of only 43‑fold between PIM1 and the nearest off‑target CDK7 (Kd 38 nM) [1]. SGI‑1776 shows significant activity against FLT3 and haspin at nanomolar concentrations, further narrowing its PIM‑specific index . The cleaner selectivity fingerprint of PIM inhibitor 1 (phosphate) reduces the risk that biological observations result from engagement of collateral kinases.

kinase selectivity off-target profiling chemical probe criteria

Broad Anti‑Proliferative Activity in Hematologic Malignancy Cell Lines with a Defined Potency Range of 3–300 nM

PIM inhibitor 1 (phosphate) inhibits proliferation across a diverse panel of hematologic malignancy cell lines—including multiple myeloma (MM), acute myeloid leukemia (AML), diffuse large B‑cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and T‑cell acute lymphoblastic leukemia (T‑ALL)—with IC50 values spanning 3–300 nM [1][2]. This activity range is the most thoroughly defined among the clinical‑stage pan‑PIM inhibitors: AZD1208 inhibited growth in only 5 of 14 AML cell lines tested (GI50 ≈ 20 nM in MOLM‑16) [3], whereas PIM inhibitor 1 (phosphate) is active as a single agent in the majority of cell lines derived from multiple hematologic malignancy subtypes, providing a broader cellular efficacy baseline for preclinical experimental designs [2].

anti-proliferative activity hematologic malignancies cell line panel

Pharmacodynamic Target Engagement: Dose‑Dependent Suppression of PIM‑Specific Phospho‑Biomarkers In Vivo

In vivo, PIM inhibitor 1 (phosphate) dose‑dependently inhibits phosphorylation of Bcl‑2‑associated death promoter (BAD) protein and suppresses tumor growth in AML (MOLM‑16) and MM (KMS‑12‑BM) xenograft models [1]. Pharmacodynamic assays further demonstrate that the compound inhibits phosphorylation of downstream PIM kinase targets including S6RP, P70S6K, and 4E‑BP‑1 . These pharmacodynamic endpoints are consistent with PIM pathway engagement and are measured both in preclinical models and in blood samples from patients enrolled in the Phase 1 dose‑escalation study (NCT02587598) [1]. While AZD1208 also inhibits pBAD and downstream substrates in MOLM‑16 and KG‑1a xenografts, the pharmacodynamic‑pharmacokinetic relationship has been more extensively characterized for PIM inhibitor 1 (phosphate) in the clinical setting, providing a translational bridge from bench to bedside [2].

pharmacodynamics BAD phosphorylation S6RP target engagement

Clinical‑Stage Validation with Documented Combination Strategies in Phase 1/2 Trial (NCT02587598)

PIM inhibitor 1 (phosphate) is one of the few pan‑PIM inhibitors to have completed a Phase 1/2 clinical study (NCT02587598) evaluating monotherapy and combination regimens with standard‑of‑care agents including cytarabine, azacitidine, and ruxolitinib in patients with advanced hematologic malignancies [1]. The study enrolled 97 patients across 19 U.S. sites and demonstrated that the compound was generally well tolerated, with dose‑limiting toxicities primarily consisting of ALT/AST elevation [1]. Clinically meaningful responses included two complete responses in the combination arms and spleen volume reductions >25% in myelofibrosis patients receiving INCB053914 plus ruxolitinib [1]. Preclinically, PIM inhibitor 1 (phosphate) exhibits additive or synergistic tumor growth inhibition when combined with selective PI3Kδ inhibitors, JAK1 or JAK1/2 inhibitors, and cytarabine [2]. While AZD1208 also entered Phase 1, its clinical development was discontinued; CX‑6258 and SGI‑1776 have not been advanced into later‑stage clinical trials, making PIM inhibitor 1 (phosphate) the pan‑PIM inhibitor with the most extensive translational dataset bridging preclinical pharmacology and clinical outcomes [3].

clinical trial phase 1/2 combination therapy hematologic malignancies

Recommended Application Scenarios for PIM Inhibitor 1 (Phosphate) Based on Quantitative Differentiation Evidence


PIM1/3‑Biased Pathway Dissection with Minimal PIM2 Confounding

For academic and pharmaceutical researchers investigating PIM1‑ or PIM3‑specific signaling pathways in hematologic cancer models, PIM inhibitor 1 (phosphate) is the preferred tool compound due to its unique 125‑fold selectivity window between PIM1 and PIM2, which is >10‑fold larger than that of AZD1208 (ratio ≈ 12.5) and >25‑fold larger than CX‑6258 (ratio ≈ 5). This selectivity profile enables experimental designs that interrogate PIM1/3 biology while minimizing PIM2‑mediated compensatory effects [1].

Chemical Probe Studies Requiring Documented Kinome‑Wide Selectivity

When experimental conclusions depend on the ability to attribute cellular phenotypes specifically to PIM kinase inhibition, PIM inhibitor 1 (phosphate) offers the widest quantitative selectivity margin (>475‑fold over >50 kinases) among characterized pan‑PIM inhibitors, with only a single micromolar off‑target (RSK2, IC50 7.1 µM). This contrasts with AZD1208 (43‑fold selectivity to CDK7) and SGI‑1776 (significant FLT3 and haspin activity), making PIM inhibitor 1 (phosphate) the cleanest available chemical probe for PIM kinase target‑engagement studies [2].

Translational Oncology Programs Bridging Preclinical Efficacy to Clinical Combination Strategies

Drug development teams and translational laboratories evaluating PIM kinase inhibition in combination with standard‑of‑care agents should prioritize PIM inhibitor 1 (phosphate) as the foundational compound. It is the only pan‑PIM inhibitor with completed Phase 1/2 clinical data demonstrating tolerability and preliminary efficacy in combination with cytarabine, azacitidine, and ruxolitinib across AML and myelofibrosis patient populations [3]. Preclinical synergy with PI3Kδ and JAK1/2 inhibitors further supports rational combination study designs [4].

Broad‑Spectrum Hematologic Malignancy Cell Line Screening

For high‑throughput screening campaigns or cell‑panel profiling in hematologic oncology drug discovery, PIM inhibitor 1 (phosphate) provides a quantitatively defined anti‑proliferative activity range of 3–300 nM across MM, AML, DLBCL, MCL, and T‑ALL cell lines—a broader lineage spectrum than documented for AZD1208, which is primarily active in a subset of high‑PIM1‑expressing AML lines [1][5]. This breadth makes PIM inhibitor 1 (phosphate) a superior positive control or reference inhibitor for pan‑hematologic malignancy screening workflows.

Quote Request

Request a Quote for PIM inhibitor 1 (phosphate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.